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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical properties of 4-
Bromo-1-chloro-2-ethoxybenzene (CAS No. 900174-61-0). Due to the limited availability of

direct experimental data for this specific isomer, this document leverages established principles

of organic chemistry and extrapolates data from structurally analogous compounds to offer a

robust predictive profile. The guide covers physicochemical properties, spectroscopic

signatures, potential synthetic routes, predicted reactivity, and essential safety and handling

protocols. This document is intended to serve as a valuable resource for researchers and

professionals in drug discovery and chemical synthesis, enabling informed decision-making in

experimental design and execution.

Introduction and Molecular Overview
4-Bromo-1-chloro-2-ethoxybenzene is a polysubstituted aromatic compound. Its structure,

featuring a benzene ring functionalized with a bromine atom, a chlorine atom, and an ethoxy

group, suggests its potential as a versatile intermediate in organic synthesis. The interplay of

the electronic effects of these substituents dictates the molecule's reactivity and its physical

and spectroscopic properties. The ethoxy group is an activating, ortho-, para-directing group,

while the halogen substituents (bromo and chloro) are deactivating yet also ortho-, para-
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directing. This combination of directing effects makes the regioselectivity of further electrophilic

substitution reactions a key point of consideration for synthetic chemists.

This guide aims to provide a detailed, albeit largely predictive, understanding of this molecule

to facilitate its use in research and development. While some suppliers list this compound,

extensive experimental data in peer-reviewed literature is scarce.[1][2] Therefore, the

information presented herein is a synthesis of data from closely related isomers and

foundational chemical principles.

Physicochemical Properties
A summary of the key physicochemical properties of 4-Bromo-1-chloro-2-ethoxybenzene is

presented in Table 1. These values are primarily sourced from vendor information and

computational predictions.

Property Value Source

CAS Number 900174-61-0 [1]

Molecular Formula C₈H₈BrClO [1]

Molecular Weight 235.51 g/mol [1]

Appearance
Predicted to be a solid or liquid

at room temperature
N/A

Solubility

Predicted to be soluble in

common organic solvents like

DMSO, methanol, and

acetonitrile

[3]

Predicted Spectroscopic Data
The structural characterization of 4-Bromo-1-chloro-2-ethoxybenzene can be achieved

through various spectroscopic techniques. The following sections detail the predicted

spectroscopic signatures based on the analysis of similar compounds.

1H NMR Spectroscopy
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The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the

ethoxy group. The chemical shifts of the aromatic protons are influenced by the electronic

effects of the three substituents.

Aromatic Protons: Three signals are expected in the aromatic region (typically δ 6.5-7.5

ppm). The precise chemical shifts and coupling constants will depend on the relative

positions of the protons to the substituents.

Ethoxy Group: A quartet corresponding to the methylene protons (-OCH₂-) is expected

around δ 4.0 ppm, coupled to the methyl protons. A triplet corresponding to the methyl

protons (-CH₃) is expected around δ 1.4 ppm.

13C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton. Six distinct

signals are expected for the aromatic carbons, with their chemical shifts influenced by the

attached substituents. The two carbons of the ethoxy group will also show characteristic

signals.

Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in

the molecule.

Functional Group Predicted Absorption Range (cm⁻¹)

C-H (aromatic) 3100-3000

C-H (aliphatic) 3000-2850

C=C (aromatic) 1600-1450

C-O (ether) 1250-1000

C-Cl 800-600

C-Br 600-500

Mass Spectrometry
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The mass spectrum will show a molecular ion peak corresponding to the molecular weight of

the compound. A characteristic isotopic pattern for the presence of one bromine and one

chlorine atom (M, M+2, M+4 peaks) will be a key identifying feature.[4] Fragmentation patterns

will likely involve the loss of the ethoxy group and halogen atoms.

Proposed Synthetic Pathways
While specific, experimentally validated synthesis protocols for 4-Bromo-1-chloro-2-
ethoxybenzene are not readily available in the literature, a plausible synthetic route can be

designed based on established organic reactions. A potential pathway could involve the

electrophilic halogenation of a substituted phenetole.

Diagram 1: Proposed Synthesis of 4-Bromo-1-chloro-2-ethoxybenzene

Synthetic Pathway

2-Chlorophenetole

Bromination
(e.g., Br2, FeBr3)

Electrophilic Aromatic Substitution

4-Bromo-1-chloro-2-ethoxybenzene

Click to download full resolution via product page

Caption: A potential synthetic route via electrophilic bromination.

Experimental Protocol: Electrophilic Bromination of 2-Chlorophenetole (Proposed)

Reaction Setup: To a solution of 2-chlorophenetole in a suitable inert solvent (e.g.,

dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a magnetic
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stirrer and a dropping funnel, add a catalytic amount of a Lewis acid such as iron(III) bromide

(FeBr₃).

Addition of Bromine: Slowly add a stoichiometric amount of bromine, dissolved in the same

solvent, to the reaction mixture at room temperature. The reaction is typically exothermic,

and cooling may be necessary to maintain a controlled temperature.

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography

(TLC) or gas chromatography (GC) until the starting material is consumed.

Work-up: Upon completion, quench the reaction by adding an aqueous solution of a reducing

agent (e.g., sodium bisulfite) to remove excess bromine. Separate the organic layer, wash it

with water and brine, and dry it over an anhydrous salt (e.g., sodium sulfate).

Purification: Remove the solvent under reduced pressure. The crude product can be purified

by column chromatography on silica gel or by distillation under reduced pressure to yield the

desired 4-Bromo-1-chloro-2-ethoxybenzene.

Causality in Experimental Choices:

Solvent: An inert solvent is chosen to avoid side reactions.

Catalyst: A Lewis acid catalyst is essential to polarize the bromine molecule, making it a

more potent electrophile for the aromatic ring.

Temperature Control: Maintaining a controlled temperature is crucial to prevent

polysubstitution and other side reactions.[5]

Purification: Purification is necessary to remove any unreacted starting materials, isomeric

byproducts, and catalyst residues.[5]

Predicted Chemical Reactivity
The reactivity of 4-Bromo-1-chloro-2-ethoxybenzene is governed by the electronic properties

of its substituents.

Ethoxy Group: The ethoxy group is an electron-donating group through resonance, which

activates the benzene ring towards electrophilic aromatic substitution. It is an ortho, para-
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director.

Halogens (Bromo and Chloro): The halogens are electron-withdrawing through induction but

electron-donating through resonance. Overall, they are deactivating groups but are also

ortho, para-directors.[6]

Diagram 2: Directing Effects of Substituents

Reactivity Profile

4-Bromo-1-chloro-2-ethoxybenzene

Electrophilic Attack
(e.g., Nitration, Acylation)

Activated by -OEt
Deactivated by -Br, -Cl

Nucleophilic Aromatic Substitution

Possible at activated positions
(requires strong nucleophile)

Metal-Catalyzed Cross-Coupling
(e.g., Suzuki, Heck)

Reaction at C-Br or C-Cl bond

Click to download full resolution via product page

Caption: Predicted reactivity pathways for the target molecule.

Electrophilic Aromatic Substitution: The positions for further electrophilic attack will be

determined by the combined directing effects of the existing substituents. The ethoxy group will

strongly direct incoming electrophiles to the positions ortho and para to it. However, the existing

bromo and chloro substituents will also influence the regioselectivity.

Nucleophilic Aromatic Substitution: Generally, aryl halides are unreactive towards nucleophilic

substitution. However, under harsh conditions or with strong nucleophiles, substitution of the

halogens may be possible.

Cross-Coupling Reactions: The bromine and chlorine atoms provide handles for various metal-

catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[5] This

makes 4-Bromo-1-chloro-2-ethoxybenzene a potentially valuable building block for the
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synthesis of more complex molecules. The carbon-bromine bond is generally more reactive in

these couplings than the carbon-chlorine bond.

Safety and Handling
Given the lack of a specific Safety Data Sheet (SDS) for 4-Bromo-1-chloro-2-ethoxybenzene,

precautions should be based on data for structurally similar compounds, such as other

halogenated ethoxybenzenes.[7][8]

General Precautions:

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles,

chemical-resistant gloves, and a lab coat.[7][9]

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume

hood, to avoid inhalation of any potential vapors or dust.[9]

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the

affected area immediately with plenty of water.[10]

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials

such as strong oxidizing agents.[11] Keep the container tightly sealed.[9]

Hazard Statements (Predicted):

Based on analogous compounds, the following hazards may be associated with this substance:

May cause skin irritation.

May cause serious eye irritation.

May cause respiratory irritation.

May be harmful if swallowed.

Potential Applications
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While no specific applications for 4-Bromo-1-chloro-2-ethoxybenzene have been

documented, its structure suggests potential utility in several areas of chemical research and

development:

Pharmaceutical Synthesis: As a functionalized aromatic building block, it could serve as a

key intermediate in the synthesis of novel pharmaceutical agents. The related isomer, 4-

Bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a known intermediate in the synthesis of

Dapagliflozin, an anti-diabetic drug.[3][12][13]

Agrochemicals: Many commercial pesticides and herbicides contain halogenated aromatic

moieties.

Materials Science: Substituted benzenes are often used as precursors for the synthesis of

advanced materials with specific electronic or optical properties.

Conclusion
4-Bromo-1-chloro-2-ethoxybenzene is a chemical compound with potential as a synthetic

intermediate. Although direct experimental data is limited, this guide provides a comprehensive

predictive overview of its chemical properties, including its physicochemical characteristics,

spectroscopic signatures, reactivity, and safety considerations. The information presented,

derived from the analysis of structurally related compounds and fundamental chemical

principles, offers a solid foundation for researchers and professionals to guide their

experimental work with this molecule. As with any compound with limited documented data, all

experimental procedures should be conducted with caution and on a small scale initially.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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